4-Methyl-2-pyridylmagnesium bromide

Vue d'ensemble

Description

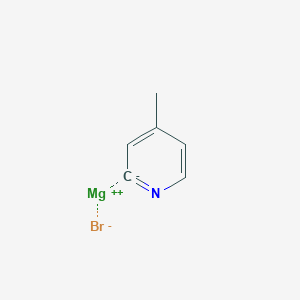

4-Methyl-2-pyridylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-methyl-2-pyridyl group. This unique structure imparts significant reactivity, making it a valuable tool in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-2-pyridylmagnesium bromide is typically prepared by the reaction of 4-methyl-2-bromopyridine with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-Methyl-2-bromopyridine+Mg→4-Methyl-2-pyridylmagnesium bromide

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2-pyridylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Halides: Organic halides are often used in substitution reactions.

Catalysts: Palladium or nickel catalysts are used in coupling reactions.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Pyridines: Result from substitution reactions.

Coupled Products: Formed from cross-coupling reactions.

Applications De Recherche Scientifique

Synthesis of Functionalized Pyridines

4-Methyl-2-pyridylmagnesium bromide is primarily utilized for the regioselective functionalization of pyridine derivatives. This application has been extensively studied, particularly in the context of synthesizing trisubstituted pyridines.

Case Study: Regioselective Difunctionalization

A recent study demonstrated the use of this compound in the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. The process involves:

- Lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides.

- Formation of pyridyne intermediates , which upon quenching with electrophiles yield various trisubstituted pyridines.

The yields achieved were notable, with some reactions producing up to 54% yield on a larger scale (5 mmol) for the target trisubstituted pyridine .

Synthesis of Key Intermediates in Pharmaceuticals

The compound has been employed in synthesizing key intermediates for pharmaceutical applications. For instance, it was used in the preparation of a crucial intermediate for the antidepressant (±)-paroxetine.

Pharmaceutical Application

The synthesis involved:

- Starting from 3-chloro-2-ethoxypyridine.

- The subsequent steps included regioselective addition and electrophilic quenching, ultimately yielding a key intermediate with an overall yield of 53% on a 5 mmol scale .

Cross-Coupling Reactions

This compound is also effective in cross-coupling reactions, which are vital for constructing complex organic frameworks.

Example: Cross-Coupling with Aryl Halides

In one study, cross-coupling reactions involving this compound and various aryl halides were conducted. The results indicated that:

- Trisubstituted pyridines could be synthesized efficiently.

- Yields ranged from 53% to 55% , demonstrating its utility in forming diverse aromatic compounds .

Continuous Flow Chemistry Applications

The adaptability of this compound has been highlighted in continuous flow chemistry setups, which enhance reaction efficiency and scalability.

Continuous Flow Methodology

A continuous flow setup was developed to facilitate:

- The generation of stable magnesium species directly from lithiated pyridine.

- Quenching these species with various electrophiles resulted in high yields and reproducibility, making it suitable for industrial applications .

| Application Area | Details | Yield (%) |

|---|---|---|

| Regioselective Difunctionalization | Synthesis of trisubstituted pyridines from 3-chloropyridines | Up to 54 |

| Pharmaceutical Intermediates | Key intermediate for (±)-paroxetine synthesis | 53 |

| Cross-Coupling Reactions | Formation of diverse aromatic compounds | 53 - 55 |

| Continuous Flow Chemistry | Enhanced reaction efficiency and scalability | Variable |

Mécanisme D'action

The reactivity of 4-methyl-2-pyridylmagnesium bromide is primarily due to the presence of the magnesium-bromine bond, which makes the compound highly nucleophilic. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new bonds. The compound’s mechanism of action involves the transfer of the 4-methyl-2-pyridyl group to the target molecule, followed by the elimination of magnesium bromide.

Comparaison Avec Des Composés Similaires

- Phenylmagnesium bromide

- Ethylmagnesium bromide

- Vinylmagnesium bromide

Comparison: 4-Methyl-2-pyridylmagnesium bromide is unique due to the presence of the pyridyl group, which imparts additional reactivity and selectivity compared to other Grignard reagents. The methyl group at the 4-position further enhances its reactivity by providing steric and electronic effects that influence the compound’s behavior in chemical reactions.

Activité Biologique

4-Methyl-2-pyridylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. Its unique structure enables various chemical reactions and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C6H6BrMgN

- CAS Number : 113170-67-5

- Molecular Weight : 203.39 g/mol

The compound features a pyridine ring substituted with a methyl group at the 4-position, which influences its reactivity and biological interactions.

This compound operates primarily through nucleophilic attack mechanisms typical of Grignard reagents. Upon interaction with electrophiles, it can form various derivatives that may exhibit biological activity. The lipophilicity imparted by the methyl group enhances its ability to penetrate biological membranes, allowing it to interact with cellular targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that further investigation into its anticancer mechanisms is warranted, particularly regarding its effects on specific signaling pathways involved in tumor growth.

Case Studies

- Study on Antimicrobial Activity : A recent study explored the efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The compound showed significant promise, especially in formulations aimed at topical applications.

- Anticancer Research : In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent response leading to cell death, providing insights into potential therapeutic applications in oncology.

- Mechanistic Insights : Another study focused on elucidating the molecular pathways affected by the compound in cancer cells. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

magnesium;4-methyl-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSALAVOXCCHWQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=NC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.